

Spectroscopic Characterization of Phenylsilane: A Technical Guide

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Compound of Interest

Compound Name: **Phenylsilane**

Cat. No.: **B129415**

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This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for the characterization of **phenylsilane** ($C_6H_5SiH_3$). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilane compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **phenylsilane**, offering a foundational dataset for its identification and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **phenylsilane**, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference Solvent
~7.58 - 7.35	Multiplet	Aromatic protons (C_6H_5)	Not Specified
4.22	Singlet	Silyl protons (SiH_3)	Not Specified
4.16	Not Specified	$PhSiH_3$	$CD_3CN[1]$

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Reference Solvent
135.5	Aromatic C	THF[2]
130.1	Aromatic C	THF[2]
128.1	Aromatic C	THF[2]
127.9	Aromatic C	THF[2]

²⁹Si NMR Data

Chemical Shift (δ) ppm	Reference
-59.6	[3]
-60.1	Not Specified

Infrared (IR) Spectroscopy

The infrared spectrum of **phenylsilane** is characterized by several key absorption bands.

Wavenumber (cm^{-1})	Assignment
~3070	Aromatic C-H stretch
~2150	Si-H stretch
~1430	Aromatic C=C stretch
~1120	Si-Ph stretch
~920	Si-H bend
~730 & ~695	C-H out-of-plane bend

Experimental Protocols

Accurate spectroscopic analysis of **phenylsilane** requires careful sample preparation and data acquisition. **Phenylsilane** is a colorless liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[\[4\]](#)

NMR Spectroscopy Protocols

Sample Preparation (Air-Sensitive Protocol)

- Inert Atmosphere: All manipulations of **phenylsilane** should be conducted under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[\[4\]\[5\]](#)
- Solvent Selection: Use an appropriate deuterated solvent (e.g., benzene-d₆, chloroform-d, or acetonitrile-d₃). The solvent should be thoroughly dried and degassed before use. Benzene-d₆ was used in some reported experiments.[\[6\]](#)
- Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of **phenylsilane** in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and ²⁹Si NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time.
- NMR Tube: Transfer the prepared solution to a clean, dry NMR tube, preferably a J-Young tube or a standard NMR tube fitted with a septum and flushed with an inert gas to prevent atmospheric contamination.[\[6\]](#)

Instrumentation and Data Acquisition

- ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[\[6\]\[7\]](#) Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR: Spectra are acquired with broadband proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ²⁹Si NMR: This nucleus has low natural abundance and a negative gyromagnetic ratio, often requiring longer acquisition times or the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[\[8\]](#) The presence of a broad signal from the glass of the NMR tube and probe around -110 ppm should be noted, though it is generally well-separated from the **phenylsilane** signal.[\[9\]](#)

Infrared (IR) Spectroscopy Protocol

Sample Preparation

As **phenylsilane** is a liquid, its IR spectrum can be obtained directly.

- Neat Liquid: Place a small drop of **phenylsilane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin liquid film.[10]
- Solution: Alternatively, a dilute solution of **phenylsilane** in a suitable IR-transparent solvent (e.g., carbon tetrachloride or carbon disulfide) can be prepared and analyzed in a liquid cell. [11] The NIST WebBook entry for **phenylsilane** specifies a solution in CCl_4 and CS_2 .[11]

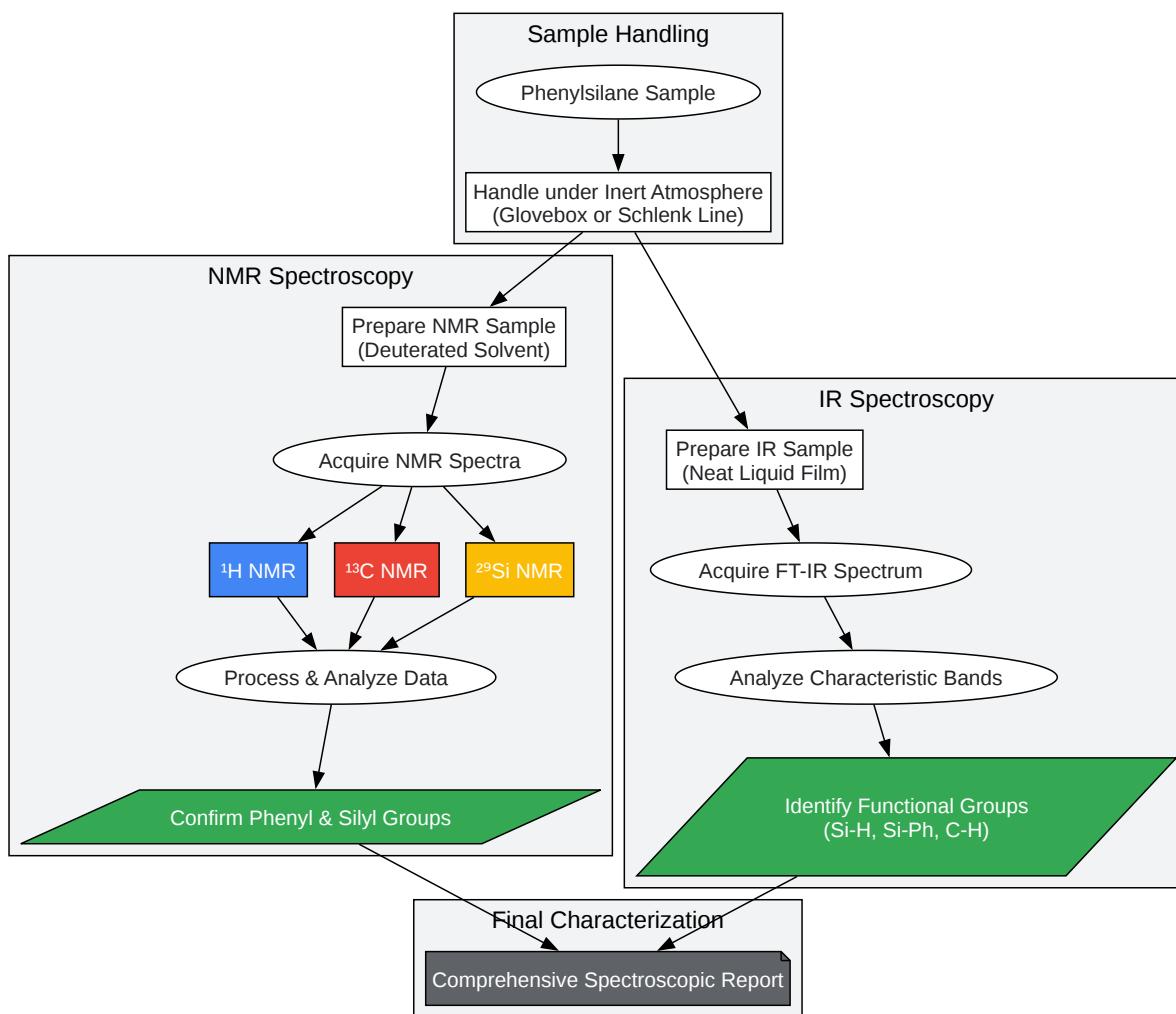
Instrumentation and Data Acquisition

- A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- A background spectrum of the empty KBr/NaCl plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.
- The spectrum is typically recorded over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a **phenylsilane** sample.

Spectroscopic Characterization Workflow for Phenylsilane

[Click to download full resolution via product page](#)Caption: Workflow for **Phenylsilane** Characterization.

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